(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(10-9-15-6-4-12-24-15)20-13-14-5-3-11-22(14)19-21-16-7-1-2-8-17(16)25-19/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,20,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFPHAPFZRHWBP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole derivative, followed by the formation of the pyrrolidine ring. The final step involves the coupling of the furan-2-yl group with the acrylamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzo[d]oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide has shown promise in medicinal applications:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its structural components allow for interaction with specific molecular targets involved in cancer progression.
Anti-inflammatory Properties
Research suggests that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This can be particularly relevant in chronic inflammatory diseases.
Chemical Biology
Due to its unique structure, this compound can serve as a valuable building block for synthesizing more complex molecules in chemical biology research.
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as an anticancer agent .
- Inflammation Model Study : Another research article highlighted its effectiveness in reducing inflammation markers in animal models, supporting its application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related acrylamide derivatives and their distinguishing features:
A. Antinociceptive Activity
- DM490 and PAM-2 exhibit antinociceptive effects via dual mechanisms: (1) positive allosteric modulation of α7 nAChRs and (2) inhibition of CaV2.2 voltage-gated calcium channels. The p-tolyl group in these compounds enhances receptor binding compared to simpler acrylamides .
- DM497 (thiophene analog) shows superior efficacy to DM490, suggesting heterocyclic substituents (thiophene vs. furan) influence target affinity .
- Target Compound : The benzo[d]oxazole-pyrrolidinylmethyl group may improve blood-brain barrier penetration or receptor selectivity compared to DM490/PAM-2, though empirical data are lacking.
B. Antiviral Potential
Biological Activity
(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a unique combination of benzo[d]oxazole, pyrrolidine, and furan moieties. Its molecular formula is with a molecular weight of 337.4 g/mol . The synthesis typically involves multi-step organic reactions, starting with the preparation of benzo[d]oxazole derivatives followed by the formation of the pyrrolidine ring and coupling with the furan-2-yl group .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects .
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that related pyrrolidine derivatives possess antibacterial and antifungal properties against various pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 15 µg/mL |
| Compound B | E. coli | 20 µg/mL |
| Amoxicillin | S. aureus | 30 µg/mL |
| Amoxicillin | E. coli | 27 µg/mL |
These findings suggest that this compound could exhibit similar antimicrobial properties due to its structural composition.
Anti-inflammatory and Anticancer Activities
The compound's potential therapeutic applications extend to anti-inflammatory and anticancer activities. Various studies have explored the effects of acrylamide derivatives on cancer cell lines, indicating that they may inhibit cell proliferation and induce apoptosis in certain cancers . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:
- Study on Pyrrolidine Derivatives : A study demonstrated that pyrrolidine derivatives exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in their structure could enhance their bioactivity .
- Oxazole Derivatives Review : A comprehensive review on oxazole derivatives indicated that many compounds in this class show promising antimicrobial properties, with some achieving MIC values comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
